molecular formula C10H9FO3 B566037 (2E)-3-(2-Fluoro-3-methoxyphenyl)-2-Propenoic Acid CAS No. 1409950-69-1

(2E)-3-(2-Fluoro-3-methoxyphenyl)-2-Propenoic Acid

Cat. No.: B566037
CAS No.: 1409950-69-1
M. Wt: 196.177
InChI Key: XWKXMMLZGWSNHQ-AATRIKPKSA-N
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Description

(2E)-3-(2-Fluoro-3-methoxyphenyl)-2-Propenoic Acid is a chemical compound that belongs to the class of cinnamic acid derivatives. It is characterized by the presence of a fluorine atom and a methoxy group attached to the cinnamic acid backbone. This compound is a white crystalline powder that is soluble in organic solvents such as ethanol and methanol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(2-Fluoro-3-methoxyphenyl)-2-Propenoic Acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-3-methoxybenzaldehyde and malonic acid.

    Knoevenagel Condensation: The key step in the synthesis is the Knoevenagel condensation reaction, where 2-fluoro-3-methoxybenzaldehyde reacts with malonic acid in the presence of a base such as piperidine or pyridine. This reaction forms the intermediate 2-fluoro-3-methoxycinnamic acid.

    Purification: The crude product is then purified using recrystallization techniques to obtain pure this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Industrial methods may also incorporate continuous flow reactors and advanced purification techniques to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: (2E)-3-(2-Fluoro-3-methoxyphenyl)-2-Propenoic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the double bond in the cinnamic acid backbone to a single bond, forming saturated derivatives.

    Substitution: The fluorine atom and methoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic or acidic conditions.

Major Products:

    Oxidation: Formation of 2-fluoro-3-methoxybenzoic acid.

    Reduction: Formation of 2-fluoro-3-methoxyhydrocinnamic acid.

    Substitution: Formation of various substituted cinnamic acid derivatives.

Scientific Research Applications

(2E)-3-(2-Fluoro-3-methoxyphenyl)-2-Propenoic Acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research suggests potential therapeutic benefits in treating conditions such as cardiovascular diseases and neurodegenerative disorders.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2E)-3-(2-Fluoro-3-methoxyphenyl)-2-Propenoic Acid involves its interaction with specific molecular targets and pathways:

    Antimicrobial Activity: The compound interacts with the cell membrane of microorganisms, disrupting their integrity and leading to cell death.

    Anticancer Activity: It inhibits the proliferation of cancer cells by inducing apoptosis and interfering with cell signaling pathways.

    Antioxidant Activity: The compound scavenges free radicals and prevents oxidative damage to cells.

Comparison with Similar Compounds

(2E)-3-(2-Fluoro-3-methoxyphenyl)-2-Propenoic Acid can be compared with other cinnamic acid derivatives, such as:

    3-Fluoro-4-methoxycinnamic acid: Similar structure but with different substitution pattern, leading to variations in reactivity and biological activity.

    3-Methoxycinnamic acid: Lacks the fluorine atom, resulting in different chemical and biological properties.

    2-Fluoro-3-methylcinnamic acid: Substitution of the methoxy group with a methyl group, affecting its reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

(E)-3-(2-fluoro-3-methoxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO3/c1-14-8-4-2-3-7(10(8)11)5-6-9(12)13/h2-6H,1H3,(H,12,13)/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWKXMMLZGWSNHQ-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1F)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1F)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901228260
Record name (2E)-3-(2-Fluoro-3-methoxyphenyl)-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901228260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1409950-69-1
Record name (2E)-3-(2-Fluoro-3-methoxyphenyl)-2-propenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1409950-69-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2E)-3-(2-Fluoro-3-methoxyphenyl)-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901228260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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